molecular formula C25H22N4OS B2480413 1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 876941-30-9

1-[5-(4-methylphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2480413
CAS No.: 876941-30-9
M. Wt: 426.54
InChI Key: CEFIDCFMTGIGDU-UHFFFAOYSA-N
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Description

1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by its unique structure, which includes a bipyrazole core, a thiophene ring, and phenyl groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-methylphenyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one is unique due to its bipyrazole core and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)22-15-23(29(26-22)18(2)30)21-16-28(20-7-4-3-5-8-20)27-25(21)24-9-6-14-31-24/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFIDCFMTGIGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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